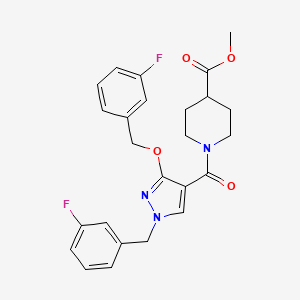

![molecular formula C18H14F3N3O2S B2939665 N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034450-10-5](/img/structure/B2939665.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

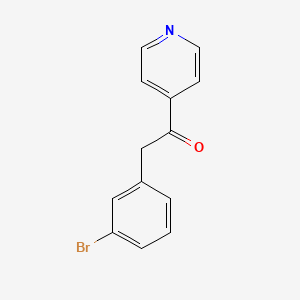

N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as TFB-TBP, is a chemical compound that has gained increasing attention in scientific research. TFB-TBP is a versatile compound that has been used in various fields, including medicinal chemistry, material science, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized through various chemical reactions, emphasizing their versatility and potential for modification to suit different scientific applications. For instance, the synthesis and characterization of similar sulfonamide compounds involve multi-step chemical reactions leading to novel compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities (Ş. Küçükgüzel et al., 2013). Furthermore, the development of sulfonamide derivatives incorporating flexible triazole moieties has shown to produce highly effective carbonic anhydrase inhibitors, indicating their significance in biochemical research (A. Nocentini et al., 2016).

Antimicrobial Activity

The antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide, a compound with a structural resemblance to the target molecule, have been explored. This study demonstrates the potential of sulfonamide derivatives in combating bacterial infections, showing great antimicrobial activity against both Gram-positive and Gram-negative bacteria (A.O. Ijuomah et al., 2022).

Catalytic and Material Applications

Sulfonamide derivatives have been utilized in catalysis and materials science, indicating their broad applicability beyond biomedical research. For instance, copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities, showcasing the role of sulfonamide derivatives in both biological and material sciences (M. González-Álvarez et al., 2013). Additionally, the synthesis of d10 metal complexes based on sulfamethoxazole, a sulfonamide, highlights the diversity in structure and application, including luminescence and antibacterial properties (Xun Feng et al., 2021).

Propriétés

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c19-18(20,21)15-5-1-2-6-17(15)27(25,26)24-11-13-7-8-16(23-10-13)14-4-3-9-22-12-14/h1-10,12,24H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKFXLAKXGDUFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-((8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2939588.png)

![2-Amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2939590.png)

![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)